

# Dihydroartemisinin and Immunotherapy: A Synergistic Approach for Solid Tumor Treatment

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers and Drug Development Professionals

### Introduction

**Dihydroartemisinin** (DHA), a semi-synthetic derivative of artemisinin, is a well-established antimalarial drug with a strong safety profile.[1] Emerging preclinical evidence has illuminated its potent anti-cancer properties, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the tumor microenvironment.[1][2] Of particular interest to the field of oncology is the synergistic potential of DHA when combined with immunotherapy, such as immune checkpoint inhibitors (ICIs). This combination has shown promise in overcoming immunotherapy resistance and enhancing anti-tumor immune responses in a variety of solid tumors.[3][4]

These application notes provide a comprehensive overview of the mechanisms, quantitative data from key preclinical studies, and detailed protocols for investigating the combination of DHA and immunotherapy in solid tumor models.

# Mechanisms of Action: DHA and Immunotherapy Synergy

DHA enhances the efficacy of immunotherapy through a multi-pronged approach that targets both the tumor cells and the surrounding immune microenvironment. Key mechanisms include:



- Induction of Immunogenic Cell Death (ICD): DHA can induce ICD in cancer cells, a
  specialized form of apoptosis that releases damage-associated molecular patterns (DAMPs).
   [5] This process acts as a "danger signal," recruiting and activating dendritic cells (DCs),
  which are crucial for initiating an anti-tumor T-cell response.
- Induction of Ferroptosis: DHA can trigger ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[3][6] Ferroptotic cancer cells can also release signals that stimulate the immune system, further contributing to an anti-tumor response.[6]
- Modulation of the Tumor Microenvironment (TME): DHA can remodel the immunosuppressive TME into a more immune-permissive state by:
  - Reducing Regulatory T cells (Tregs): DHA has been shown to decrease the population of immunosuppressive Treg cells within the tumor.
  - Decreasing Myeloid-Derived Suppressor Cells (MDSCs): Studies have indicated that artemisinin and its derivatives can reduce the frequency of MDSCs.
  - Enhancing Cytotoxic T Lymphocyte (CTL) Activity: By reducing immunosuppressive cell populations and promoting DC activation, DHA ultimately enhances the infiltration and tumor-killing capacity of CD8+ CTLs.[4]
- Downregulation of PD-L1 Expression: DHA has been found to suppress the expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells, a key mechanism of immune evasion.
   [4] This action is mediated through the inhibition of signaling pathways like YAP1/JAK/STAT.
   [4][7]

## **Quantitative Data from Preclinical Studies**

The following tables summarize key quantitative findings from preclinical studies investigating the combination of DHA and immunotherapy in various solid tumor models.

Table 1: In Vivo Efficacy of DHA and Anti-PD-L1 in Colorectal Cancer



| Animal Model | Tumor Type                   | Treatment<br>Group               | Tumor Growth<br>Inhibition (TGI) | Reference |
|--------------|------------------------------|----------------------------------|----------------------------------|-----------|
| BALB/c mice  | CT26 Colorectal<br>Carcinoma | Anti-PD-L1 (75 μ<br>g/mouse )    | Slight inhibitory effect         | [3]       |
| BALB/c mice  | CT26 Colorectal<br>Carcinoma | ZnP@DHA/Pyro-<br>Fe + Anti-PD-L1 | 85%                              | [3]       |
| C57BL/6 mice | MC38 Colorectal<br>Carcinoma | Anti-PD-L1 (75 μ<br>g/mouse )    | No effect                        | [3]       |
| C57BL/6 mice | MC38 Colorectal<br>Carcinoma | ZnP@DHA/Pyro-<br>Fe + Anti-PD-L1 | 82.3%                            | [3]       |

Table 2: Immunomodulatory Effects of DHA and Anti-PD-1 in Hepatocellular Carcinoma

| Animal Model | Tumor Type                  | Treatment<br>Group | Key<br>Immunological<br>Change                     | Reference |
|--------------|-----------------------------|--------------------|----------------------------------------------------|-----------|
| C57BL/6 mice | Hepatocellular<br>Carcinoma | DHA + Anti-PD-1    | Increased CD8+<br>T cell infiltration<br>in tumors | [4]       |
| C57BL/6 mice | Hepatocellular<br>Carcinoma | DHA + Anti-PD-1    | Increased CD4+ T cell infiltration in the spleen   | [4]       |

## **Signaling Pathways and Experimental Workflows**

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.





Click to download full resolution via product page

Caption: Synergistic mechanisms of DHA and immunotherapy.





Click to download full resolution via product page

Caption: General experimental workflow.

## **Experimental Protocols**

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental conditions.

# Protocol 1: In Vitro Assessment of Immunogenic Cell Death (ICD)

Objective: To determine if DHA induces the release of DAMPs, characteristic of ICD, from solid tumor cells.

#### Materials:

Solid tumor cell line (e.g., CT26 murine colon carcinoma)



- Dihydroartemisinin (DHA)
- · Complete cell culture medium
- ATP Assay Kit
- HMGB1 ELISA Kit
- · Flow cytometer
- Calreticulin (CRT) antibody

- · Cell Culture and Treatment:
  - Plate tumor cells in 6-well plates and allow them to adhere overnight.
  - Treat cells with varying concentrations of DHA for 24-48 hours. Include a vehicle control.
- ATP Release Assay:
  - Collect the cell culture supernatant.
  - Centrifuge to remove cell debris.
  - Measure ATP concentration in the supernatant using a commercial ATP assay kit according to the manufacturer's instructions.[8]
- HMGB1 Release Assay:
  - Collect cell culture supernatant as described above.
  - Measure HMGB1 concentration using a commercial HMGB1 ELISA kit following the manufacturer's protocol.[8]
- Calreticulin (CRT) Exposure:
  - Gently harvest the treated cells.



- Stain the cells with a fluorescently labeled anti-CRT antibody.
- Analyze the surface expression of CRT by flow cytometry. An increase in surface CRT is an indicator of ICD.

## **Protocol 2: In Vitro Assessment of Ferroptosis**

Objective: To evaluate the ability of DHA to induce ferroptosis in solid tumor cells.

#### Materials:

- Solid tumor cell line
- Dihydroartemisinin (DHA)
- Ferrostatin-1 (ferroptosis inhibitor)
- Lipid Peroxidation Assay Kit (e.g., using C11-BODIPY 581/591)
- Iron Assay Kit
- Flow cytometer

- Cell Culture and Treatment:
  - Plate tumor cells and treat with DHA as described in Protocol 1. Include a co-treatment group with DHA and Ferrostatin-1 to confirm ferroptosis-specific effects.
- Lipid ROS Measurement:
  - Harvest the treated cells.
  - Stain the cells with a lipid peroxidation sensor probe (e.g., C11-BODIPY 581/591).
  - Analyze the fluorescence shift by flow cytometry, which indicates the level of lipid reactive oxygen species (ROS).[9]



- Intracellular Iron Measurement:
  - Harvest the treated cells.
  - Measure the intracellular labile iron pool using a commercial iron assay kit according to the manufacturer's protocol.

### **Protocol 3: In Vivo Murine Solid Tumor Model**

Objective: To assess the in vivo efficacy of DHA in combination with an immune checkpoint inhibitor.

#### Materials:

- Syngeneic mouse strain (e.g., BALB/c for CT26 tumors)
- Murine solid tumor cell line (e.g., CT26)
- **Dihydroartemisinin** (formulated for in vivo use)
- Anti-mouse PD-1 or PD-L1 antibody
- Isotype control antibody
- Calipers

- Tumor Implantation:
  - Subcutaneously inject a suspension of tumor cells into the flank of the mice.
  - Allow tumors to establish to a palpable size (e.g., 50-100 mm³).
- Treatment Administration:
  - Randomize mice into treatment groups (e.g., Vehicle, DHA alone, Anti-PD-1 alone, DHA + Anti-PD-1).



- Administer DHA (e.g., intraperitoneally or orally) and the antibody (e.g., intraperitoneally)
  according to a predetermined schedule.
- Tumor Growth Monitoring:
  - Measure tumor dimensions with calipers every 2-3 days.
  - Calculate tumor volume using the formula: (Length x Width²)/2.
  - Monitor animal body weight and overall health.
- Endpoint Analysis:
  - At the end of the study, euthanize the mice and excise the tumors.
  - Tumors can be processed for further analysis, such as flow cytometry of tumor-infiltrating lymphocytes (TILs) or immunohistochemistry.

## Protocol 4: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.

#### Materials:

- Excised tumors
- · Tumor dissociation kit
- · Flow cytometry buffer
- Fc block (anti-CD16/32)
- Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3).



- Tumor Dissociation:
  - Mechanically and enzymatically digest the excised tumors to obtain a single-cell suspension using a tumor dissociation kit.[10]
- · Cell Staining:
  - Perform a red blood cell lysis step if necessary.
  - Block Fc receptors to prevent non-specific antibody binding.
  - Stain the cells with a cocktail of fluorescently labeled antibodies targeting various immune cell populations.
- Flow Cytometry Acquisition and Analysis:
  - Acquire the stained cells on a flow cytometer.
  - Analyze the data to quantify the percentages and absolute numbers of different immune cell subsets (e.g., CD8+ T cells, CD4+ T helper cells, and CD4+FoxP3+ Tregs) within the CD45+ leukocyte gate.[10]

## Conclusion

The combination of **dihydroartemisinin** with immunotherapy represents a promising strategy to enhance anti-tumor immunity and overcome resistance to current cancer treatments. The protocols and data presented here provide a framework for researchers and drug developers to further explore this synergistic approach in various solid tumor contexts. Future investigations should focus on optimizing dosing and scheduling, identifying predictive biomarkers, and ultimately translating these preclinical findings into clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Dihydroartemisinin as a Sensitizing Agent in Cancer Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-delivery of Dihydroartemisinin and Pyropheophorbide-Iron Elicits Ferroptosis to Potentiate Cancer Immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Dihydroartemisinin remodels tumor micro-environment and improves cancer immunotherapy through inhibiting cyclin-dependent kinases PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Induction of immunogenic cell death in murine colon cancer cells by ferrocene-containing redox phospholipid polymers PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydroartemisinin induces ferroptosis in T cell acute lymphoblastic leukemia cells by downregulating SLC7A11 and activating the ATF4-CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crownbio.com [crownbio.com]
- To cite this document: BenchChem. [Dihydroartemisinin and Immunotherapy: A Synergistic Approach for Solid Tumor Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11718603#dihydroartemisinin-in-combination-with-immunotherapy-for-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com